molecular formula C11H14O3 B15241496 2-Hydroxy-4-methylphenyl isobutyrate

2-Hydroxy-4-methylphenyl isobutyrate

Cat. No.: B15241496
M. Wt: 194.23 g/mol
InChI Key: FQCADXQSDGCIRB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylphenyl isobutyrate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenol, characterized by the presence of a hydroxyl group (-OH) and an isobutyrate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylphenyl isobutyrate typically involves the esterification of 2-Hydroxy-4-methylphenol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylphenyl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-4-methylphenyl isobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylphenyl isobutyrate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing isobutyric acid, which can further interact with biological pathways .

Comparison with Similar Compounds

    2-Hydroxy-4-methylphenyl acetate: Similar structure but with an acetate ester group.

    2-Hydroxy-4-methylbenzaldehyde: Similar structure but with an aldehyde group instead of an ester.

    2-Hydroxy-4-methylphenyl propionate: Similar structure but with a propionate ester group

Uniqueness: 2-Hydroxy-4-methylphenyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl) 2-methylpropanoate

InChI

InChI=1S/C11H14O3/c1-7(2)11(13)14-10-5-4-8(3)6-9(10)12/h4-7,12H,1-3H3

InChI Key

FQCADXQSDGCIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)C)O

Origin of Product

United States

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